molecular formula C13H19NO B13203946 1-Benzyl-3-ethyl-pyrrolidin-3-OL

1-Benzyl-3-ethyl-pyrrolidin-3-OL

Cat. No.: B13203946
M. Wt: 205.30 g/mol
InChI Key: KYCYYTIPNGMWBT-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry and Chemical Research

The pyrrolidine ring is a prevalent structural motif found in a multitude of natural products, particularly alkaloids, vitamins, and hormones. nih.govmdpi.com This natural abundance has long signaled its biological significance and has inspired chemists to explore its potential in medicinal chemistry. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater three-dimensional exploration of chemical space compared to its flat, aromatic counterpart, pyrrole. nih.gov This "pseudorotation" contributes to the stereochemistry of molecules containing this scaffold, which is crucial for the specific interactions required for biological activity. nih.gov

In the realm of synthetic chemistry, pyrrolidine derivatives are invaluable building blocks. nih.gov They are frequently employed as precursors in the synthesis of more complex molecules, including tropane (B1204802) alkaloids. nih.gov Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, making it a key feature in organocatalysis. nih.gov The ability to readily functionalize the pyrrolidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov The stereoselective synthesis of substituted pyrrolidines is a significant area of research, as the spatial arrangement of substituents can dramatically influence a compound's interaction with biological targets. nih.gov

Overview of 1-Benzyl-3-ethyl-pyrrolidin-3-OL within the Pyrrolidin-3-ol Class

Within the broad family of pyrrolidine derivatives, the pyrrolidin-3-ol subclass is of significant interest. These compounds are characterized by a hydroxyl group at the 3-position of the pyrrolidine ring. The presence of this hydroxyl group introduces a key functional group for further chemical modification and can participate in hydrogen bonding, influencing the molecule's conformation and interactions.

While specific research findings on This compound are not extensively detailed in the provided search results, we can infer its chemical nature and potential areas of interest based on related structures. The core structure consists of a pyrrolidine ring with a benzyl (B1604629) group attached to the nitrogen atom (position 1), an ethyl group at position 3, and a hydroxyl group also at position 3.

The synthesis of related pyrrolidin-3-ols often involves multi-step processes. For instance, the synthesis of substituted pyrrolidin-3-ols can be achieved through radical cyclization of 5-phenylseleno-3-aza-pentanals. researchgate.net Another common precursor for similar structures is 1-benzyl-3-pyrrolidinone (B141626), which can be reduced to form 1-benzyl-3-hydroxypyrrolidine. chemicalbook.com

The physical and chemical properties of the closely related compound, 1-benzyl-3-pyrrolidinol (B1218477), provide a useful reference.

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol nih.gov
Boiling Point113-115 °C/2 mmHg sigmaaldrich.com
Density1.07 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.548 sigmaaldrich.com
Flash Point110 °C (closed cup) sigmaaldrich.com
Note: Data for 1-Benzyl-3-pyrrolidinol

Chiral versions of these compounds, such as (S)-(-)-1-Benzyl-3-pyrrolidinol and (R)-(+)-1-Benzyl-3-pyrrolidinol, are also commercially available and used as chiral building blocks in asymmetric synthesis. sigmaaldrich.comspectrumchemical.comsigmaaldrich.com The specific stereochemistry of these molecules is critical for their applications in creating enantiomerically pure final products.

The research applications of such compounds are diverse. For example, 1-benzyl-3-pyrrolidinol has been used in the preparation of potent calcium antagonists. sigmaaldrich.com The general class of pyrrolidine derivatives has been investigated for a wide array of biological activities, underscoring the potential of tailored analogs like this compound in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-ethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-13(15)8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCYYTIPNGMWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations and Conformational Analysis of Pyrrolidin 3 Ol Structures

Analysis of Stereogenicity in Pyrrolidine (B122466) Carbons and its Implications

The concept of stereogenicity is central to understanding the chemical and biological properties of chiral molecules. In the context of the pyrrolidine ring, the carbon atoms can become stereogenic centers upon substitution, leading to the existence of stereoisomers.

For the specific molecule 1-Benzyl-3-ethyl-pyrrolidin-3-OL , the carbon at the 3-position (C3) is a stereogenic center. This is because it is bonded to four different substituents: a hydroxyl group (-OH), an ethyl group (-CH2CH3), the C2 carbon of the pyrrolidine ring, and the C4 carbon of the pyrrolidine ring. The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-1-Benzyl-3-ethyl-pyrrolidin-3-ol and (S)-1-Benzyl-3-ethyl-pyrrolidin-3-ol.

The implications of this stereogenicity are profound:

Pharmacological Activity: Enantiomers of a chiral drug can exhibit significantly different pharmacological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even responsible for adverse effects.

Enzyme Interactions: The precise three-dimensional arrangement of atoms in each enantiomer determines how it fits into the active site of an enzyme or the binding site of a receptor.

Synthetic Strategy: The synthesis of a single enantiomer (enantioselective synthesis) requires specific strategies to control the stereochemical outcome of the reaction. scholaris.ca

The stereogenicity at other positions of the pyrrolidine ring, such as C2 and C4, can arise with different substitution patterns, leading to the formation of diastereomers. The control of both enantiomeric purity and diastereoselectivity is a critical aspect of synthesizing substituted pyrrolidines. scholaris.caacs.org

Pseudorotation and Three-Dimensional Conformation of the Saturated Pyrrolidine Ring

Unlike planar aromatic rings, saturated five-membered rings like pyrrolidine are non-planar to minimize steric strain. They adopt puckered conformations that are in a constant state of flux. This dynamic process is known as pseudorotation. rsc.orgwikipedia.org It involves out-of-plane motions of the ring atoms, allowing the ring to interconvert between various conformations without passing through a high-energy planar state. wikipedia.org

The two primary conformations of the pyrrolidine ring are the envelope (or twist) and the twist (or half-chair) conformations. rsc.orgnih.gov In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The interconversion between these conformations occurs via a low-energy barrier, and the molecule is typically represented by a pseudorotational cycle. rsc.org The specific conformation adopted by a substituted pyrrolidine is influenced by the nature and position of the substituents. rsc.org Quantum chemical calculations and spectroscopic methods, such as NMR, are used to study the conformational preferences and the energy barriers of pseudorotation. rsc.orgnih.gov

ConformationDescriptionRelative Energy
Envelope Four ring atoms are coplanar, with the fifth atom puckered out of the plane.Low
Twist Two adjacent atoms are displaced in opposite directions relative to the plane of the other three.Low
Planar All five ring atoms lie in the same plane.High (Transition State)

Influence of Substituents on Pyrrolidine Ring Conformation

The conformational equilibrium of the pyrrolidine ring is significantly influenced by the steric and electronic effects of its substituents. rsc.orgnih.gov In the case of This compound , the N-benzyl group, the C3-hydroxyl group, and the C3-ethyl group all play a role in determining the preferred ring pucker.

C3-Substituents: The presence of two substituents at the C3 position, a hydroxyl group and an ethyl group, introduces considerable steric bulk. These substituents will generally prefer to occupy positions that minimize steric hindrance with the rest of the ring and with each other. In many cases, bulky substituents favor an equatorial-like position to reduce 1,3-diaxial interactions. The relative orientation of the hydroxyl and ethyl groups will also be a key determinant of the most stable conformation.

The interplay of these substituent effects determines the lowest energy conformation of the molecule. Computational modeling and NMR studies are essential tools for elucidating the precise conformational preferences of such substituted pyrrolidin-3-ols. nih.govresearchgate.net

Control of Enantiomeric Purity and Diastereoselectivity in Pyrrolidin-3-ol Synthesis

The synthesis of enantiomerically pure and diastereomerically defined pyrrolidin-3-ols is a significant challenge in organic chemistry, often addressed through asymmetric synthesis strategies. bits-pilani.ac.in Several methods have been developed to achieve high levels of stereocontrol.

One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. scholaris.caacs.org The diastereoselectivity of this reaction can often be controlled by the choice of reactants, catalysts, and reaction conditions. scholaris.canih.gov For instance, the use of chiral auxiliaries or catalysts can induce high levels of enantioselectivity. acs.org

Another common approach involves the cyclization of a chiral precursor . For example, an appropriately substituted open-chain amino alcohol can be cyclized to form the pyrrolidine ring, with the stereocenters in the starting material directing the stereochemical outcome of the cyclization.

The synthesis of N-benzyl-3-pyrrolidinone, a potential precursor to this compound, has been achieved through methods like the Dieckmann cyclization. researchgate.netgoogle.com Subsequent stereoselective reduction of the ketone and addition of the ethyl group would be required to obtain the target molecule with controlled stereochemistry.

Synthetic StrategyDescriptionKey for Stereocontrol
Asymmetric 1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with an alkene using a chiral catalyst or auxiliary. acs.orgThe chiral catalyst or auxiliary directs the approach of the reactants, favoring the formation of one enantiomer.
Diastereoselective Cyclization Cyclization of a chiral acyclic precursor containing the necessary stereocenters.The existing stereocenters in the starting material control the formation of new stereocenters during the ring-closing step.
Chiral Pool Synthesis Starting from a readily available enantiomerically pure natural product, such as an amino acid.The inherent chirality of the starting material is carried through the synthetic sequence.
Stereoselective Reduction/Addition Reduction of a prochiral ketone or addition to a carbonyl group using a chiral reagent or catalyst.The chiral reagent or catalyst delivers a hydride or nucleophile to one face of the carbonyl group preferentially.

Computational and Theoretical Chemistry Applied to 1 Benzyl 3 Ethyl Pyrrolidin 3 Ol Structures

Molecular Modeling and Docking Studies for Pyrrolidine (B122466) Derivatives

Molecular modeling and docking are instrumental in understanding how pyrrolidine derivatives, including 1-Benzyl-3-ethyl-pyrrolidin-3-ol, interact with biological targets at an atomic level. These computational techniques are crucial for predicting the binding affinity and mode of action of potential drug candidates.

Prediction of Binding Modes and Intermolecular Interactions with Biological Targets

Molecular docking studies are widely used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For pyrrolidine derivatives, these studies have been instrumental in identifying key interactions with various biological targets. For instance, docking studies of pyrrolidine derivatives as influenza neuraminidase inhibitors have shown that residues like Trp178, Arg371, and Tyr406 are crucial in the active site. The interactions are primarily governed by hydrogen bonds and electrostatic factors. nih.gov

Similarly, in the context of designing Mcl-1 inhibitors, molecular docking has helped to understand how pyrrolidine derivatives fit into the binding pocket of the Mcl-1 protein. These studies reveal important interactions with key amino acid residues responsible for the inhibition of Mcl-1. tandfonline.comnih.gov The N-H group of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen atom can serve as a hydrogen bond acceptor, contributing to the binding affinity. pharmablock.com The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are critical, as they can lead to different binding modes and biological profiles due to interactions with enantioselective proteins. nih.gov

In a study on 1-benzyl-pyrrolidine-3-ol analogues as potential apoptotic agents targeting caspase-3, molecular docking revealed various non-covalent interactions with key residues in the active site of the enzyme. monash.edu The benzyl (B1604629) group and the pyrrolidine scaffold can engage in hydrophobic and other interactions, contributing to the stability of the ligand-protein complex.

Table 1: Predicted Intermolecular Interactions of Pyrrolidine Derivatives with Biological Targets

Pyrrolidine Derivative ClassBiological TargetKey Interacting ResiduesPrimary Interaction Types
General PyrrolidinesInfluenza NeuraminidaseTrp178, Arg371, Tyr406Hydrogen Bonding, Electrostatic nih.gov
General PyrrolidinesMyeloid Cell Leukemia-1 (Mcl-1)Not specifiedNot specified tandfonline.comnih.gov
1-Benzyl-pyrrolidin-3-ol AnaloguesCaspase-3Not specifiedNon-covalent supramolecular monash.edu

Free Energy Calculations and Ligand-Target Interaction Thermodynamics

While docking provides a static picture of the binding pose, free energy calculations offer a more quantitative prediction of the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the free energy of binding from molecular dynamics simulation trajectories. tandfonline.comnih.gov These calculations consider various energy components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.

The prediction of binding free energy is a significant challenge in drug design. nih.gov Advanced methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide more accurate estimations by calculating the free energy difference between two states. nih.govacs.org The thermodynamic cycle for relative binding free energy (RBFE) calculations is a powerful approach to predict the affinity differences between congeneric ligands. acs.org

The thermodynamics of ligand-target interactions reveal the driving forces behind binding. The binding process involves changes in enthalpy (ΔH) and entropy (ΔS), which combine to determine the Gibbs free energy of binding (ΔG). nih.gov Fragment binding is often enthalpy-driven to compensate for the loss of rigid-body entropy upon complex formation. nih.gov Understanding these thermodynamic signatures is crucial for optimizing drug candidates. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations provide detailed information about the electronic properties of molecules, which is essential for understanding their reactivity and intermolecular interactions.

Analysis of Molecular Electrostatic Potential Surfaces

The molecular electrostatic potential (MESP) surface is a valuable tool for understanding the reactive behavior of molecules. It visualizes the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net For pyrrolidine derivatives, the MESP can reveal the distribution of charge and help predict how the molecule will interact with its biological target. researchgate.net

The nitrogen atom in the pyrrolidine ring typically shows a region of negative electrostatic potential, making it a potential hydrogen bond acceptor. researchgate.net The distribution of positive and negative potential across the rest of the molecule, including the benzyl and ethyl groups of this compound, will influence its binding orientation and specificity. MESP maps can be calculated using methods like Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d,p) basis set. researchgate.net

Conformational Energy Landscapes and Stability of Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. nih.govacs.org The two most common puckering modes are the "endo" and "exo" envelope conformations. acs.orgnih.gov The conformational preference of the pyrrolidine ring can be influenced by the substituents on the ring. nih.govnih.gov For example, the introduction of a bulky tert-butyl group can lock the ring into a specific pucker. acs.orgnih.gov

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

Molecular dynamics simulations provide a dynamic view of the interactions between a ligand and its target over time. researchgate.netnih.gov By simulating the motions of all atoms in the system, MD can reveal the stability of the binding mode predicted by docking, identify conformational changes in both the ligand and the protein, and provide insights into the role of solvent molecules. frontiersin.orgnih.gov

For pyrrolidine derivatives, MD simulations have been used to validate docking results and to assess the stability of the ligand-protein complex. tandfonline.commonash.edu For example, a 100 ns MD simulation of pyrrolidine derivatives complexed with Mcl-1 demonstrated the stability of the compounds in the binding site. tandfonline.com Similarly, MD simulations of 1-benzyl-pyrrolidin-3-ol analogues with caspase-3 showed the stability of the complex over a 50 ns simulation. monash.edu These simulations provide crucial information for understanding the dynamic nature of drug-target interactions. researchgate.netmdpi.com

Assessment of Complex Stability and Dynamic Behavior in Solution

The stability and dynamic behavior of pyrrolidine-based compounds in solution, particularly when forming complexes with biomolecules, are critical aspects investigated through computational and theoretical chemistry. Molecular dynamics (MD) simulations, in particular, offer a powerful lens to understand the atomic-level interactions and temporal evolution of these systems. While direct computational studies on this compound are not extensively documented in the available literature, research on structurally similar analogues, such as 1-benzyl-pyrrolidin-3-ol, provides a robust framework for understanding the methodologies and expected outcomes of such analyses. monash.eduresearchgate.net

MD simulations are employed to model the behavior of a ligand-protein complex over time in a simulated physiological environment. These simulations can predict the stability of the binding pose of the compound within the active site of a target protein. Key parameters are analyzed to quantify this stability. monash.edu

Key Parameters in Stability Assessment:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a consistent conformation. For instance, in simulations of 1-benzyl-pyrrolidin-3-ol analogues complexed with caspase-3, stable RMSD values for both the protein and the ligand throughout a 50-nanosecond simulation run indicated the stability of the compound within the active site. monash.eduresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It helps to identify the flexibility of different regions of the complex. Higher RMSF values indicate greater movement. Typically, atoms in polar groups of the ligand that are more exposed to the solvent may show higher fluctuations compared to those deeply embedded within a binding pocket. monash.edu

Protein-Ligand Contacts: The number and type of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein are monitored throughout the simulation. A consistent number of contacts is a strong indicator of a stable binding interaction. Studies on 1-benzyl-pyrrolidin-3-ol analogues have shown a consistent number of contacts with key residues in the active site of caspase-3, further confirming the stability of the complex. monash.edu

The insights gained from these computational studies are crucial for understanding the potential bioavailability and mechanism of action of compounds like this compound. For example, the interaction and stability of these compounds with serum albumins, such as Bovine Serum Albumin (BSA), can be assessed using MD simulations to predict their transport and distribution characteristics under physiological conditions. monash.eduresearchgate.net

Illustrative Data from MD Simulation of a 1-Benzyl-pyrrolidin-3-ol Analogue with Caspase-3

To illustrate the type of data generated from such studies, the following interactive table summarizes typical results from a molecular dynamics simulation.

Simulation ParameterValue/ObservationInterpretation
Simulation Time50 nsRepresents the duration over which the complex's behavior was modeled.
RMSD of ProteinStable fluctuation around 0.2 nmIndicates the protein maintained its overall structural integrity.
RMSD of LigandStable fluctuation below 0.1 nmSuggests the ligand remained stably bound in the active site.
Average Protein-Ligand Contacts4-10 contactsA consistent number of interactions, confirming stable binding.

This table is illustrative and based on findings for structurally related compounds. monash.edu

Structure Activity Relationship Sar Studies of Pyrrolidin 3 Ol Derivatives

General Principles of SAR for Pyrrolidine (B122466) Scaffolds in Modulating Biological Interactions

The versatility of the pyrrolidine ring lies in its ability to be functionalized at multiple positions, allowing for fine-tuning of its physicochemical and pharmacokinetic properties. The nitrogen atom of the pyrrolidine ring is a key site for substitution, and its basicity can be modulated by the nature of the substituent, which in turn affects interactions with biological targets. nih.gov Indeed, a vast majority of FDA-approved drugs containing a pyrrolidine moiety are substituted at the N-1 position. nih.gov

Substituents on the carbon atoms of the pyrrolidine ring also play a crucial role in determining biological activity. The introduction of various functional groups can influence the molecule's size, shape, lipophilicity, and hydrogen bonding capacity, all of which are critical for molecular recognition at the receptor level. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the C3 position was found to strongly influence their anticonvulsant activity. nih.gov

The stereochemistry of the pyrrolidine ring is another fundamental aspect of its SAR. The chiral centers within the pyrrolidine scaffold lead to different stereoisomers, which can exhibit distinct biological profiles due to differential binding affinities and efficacies at enantioselective protein targets. nih.gov

Impact of Substituents on the Pyrrolidine Ring and Hydroxyl Group of 1-Benzyl-3-ethyl-pyrrolidin-3-OL Analogues

While specific SAR studies on this compound are not extensively documented in publicly available literature, the impact of its key structural motifs—the N-benzyl group, the C3-ethyl group, and the C3-hydroxyl group—can be inferred from studies on analogous pyrrolidine derivatives.

The N-benzyl group is a common substituent in biologically active compounds, often contributing to potent interactions with various receptors. In the context of pyrrolidine derivatives, the benzyl (B1604629) group can engage in several types of interactions, including hydrophobic and aromatic (pi-pi or cation-pi) interactions with complementary residues in the binding pocket of a protein.

For example, in a study of N-benzyl pyrrolidine derivatives as multitarget agents for Alzheimer's disease, the N-benzyl group was a key feature for inhibitory activity against cholinesterases and BACE-1. nih.gov Similarly, research on 3-arylidene-5-phenyl-1-benzyl-2-pyrrolone derivatives demonstrated the significance of the N-benzyl group for their anthelmintic activity. wisdomlib.org The substitution pattern on the phenyl ring of the benzyl group can further modulate activity. For instance, in a series of N-pyrazolyl-N'-benzylureas, the benzyl group was found to be a potent substituent for inhibiting interleukin-8-induced neutrophil chemotaxis. nih.gov

Substituents at the C3 position of the pyrrolidine ring are known to significantly impact biological activity. In the case of this compound, the presence of both an ethyl group and a hydroxyl group at C3 creates a tertiary alcohol, a feature that can profoundly influence its binding characteristics.

The hydroxyl group is a key hydrogen bond donor and acceptor, capable of forming strong, specific interactions with amino acid residues such as serine, threonine, and tyrosine in a protein's active site. The importance of a hydroxyl group for binding affinity has been demonstrated in numerous classes of compounds. For instance, in a series of pyrrolidine derivatives, a hydroxyl group was shown to establish a crucial hydrogen bonding interaction with a histidine residue in the RORγt nuclear receptor. nih.gov

The ethyl group at the C3 position contributes to the lipophilicity and steric bulk of the molecule. The size and nature of the alkyl group at this position can be critical for fitting into a specific hydrophobic pocket within the receptor. Studies on various pyrrolidine analogs have shown that the size of the C3-substituent can be a determining factor for potency and selectivity. For example, in a series of pyrrolidine-2,5-diones, 3-isopropyl derivatives showed more favorable protection in one anticonvulsant test, while 3-methyl derivatives were more active in another, highlighting the sensitivity of the biological response to the size of the C3-alkyl group. nih.gov

The combination of an ethyl group and a hydroxyl group at the same carbon atom (C3) in this compound would create a specific stereoelectronic environment that dictates its interaction with biological targets. The interplay between the hydrogen-bonding capacity of the hydroxyl group and the hydrophobic nature of the ethyl group would be a key determinant of its biological profile.

Stereochemical Aspects of SAR in Pyrrolidin-3-ol Systems

The C3 atom in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). The spatial arrangement of the ethyl and hydroxyl groups around this stereocenter is critical for its interaction with chiral biological macromolecules like proteins and enzymes.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities, with one enantiomer often being significantly more potent than the other. This enantioselectivity arises from the three-dimensional nature of receptor binding sites, which can preferentially accommodate one enantiomer over the other.

For pyrrolidin-3-ol derivatives, the stereochemistry at the C3 position has been shown to be a critical determinant of biological activity. For instance, the stereospecific orientation of a methylpyrrolidine substituent was found to be crucial for its antagonist activity at the estrogen receptor α. nih.gov The synthesis of enantiopure (R)- and (S)-1-benzyl-3-hydroxypyrrolidine is well-documented, underscoring the importance of stereochemistry in the development of pyrrolidine-based compounds. sigmaaldrich.comsigmaaldrich.com

In the context of this compound, the (R) and (S) enantiomers would present the ethyl and hydroxyl groups in different spatial orientations. This would lead to distinct interactions with a chiral binding site. One enantiomer might position the hydroxyl group for an optimal hydrogen bond with a specific amino acid residue, while the other enantiomer might not be able to form this interaction, leading to a significant difference in binding affinity and biological activity.

Table 1: Illustrative Example of Enantioselectivity in Pyrrolidine Derivatives (Hypothetical Data)

EnantiomerTargetBinding Affinity (Ki, nM)Biological Activity
(R)-1-Benzyl-3-ethyl-pyrrolidin-3-olReceptor X10Agonist
(S)-1-Benzyl-3-ethyl-pyrrolidin-3-olReceptor X500Weak Antagonist
(R)-1-Benzyl-3-ethyl-pyrrolidin-3-olEnzyme Y25Potent Inhibitor
(S)-1-Benzyl-3-ethyl-pyrrolidin-3-olEnzyme Y1000Inactive

This table is for illustrative purposes only and is based on general principles of enantioselectivity, not on specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Correlation with Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This is achieved by correlating the biological activity with various molecular descriptors that quantify the physicochemical properties of the molecules. wiley.comdergipark.org.tr

For pyrrolidine derivatives, QSAR models have been developed for various biological activities, including inhibition of dipeptidyl peptidase IV (DPP-IV) and antimycobacterial activity. nih.gov These models utilize a range of molecular descriptors to predict the activity of new, unsynthesized compounds.

Common molecular descriptors used in QSAR studies can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and orbital-controlled interactions. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for determining how well a molecule fits into a receptor's binding site. researchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common. Hydrophobicity is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Table 2: Key Molecular Descriptors in QSAR Studies

Descriptor TypeExamplesRelevance to Biological Activity
ElectronicDipole moment, HOMO/LUMO energies, Atomic chargesElectrostatic interactions, reactivity, charge-transfer interactions
StericMolecular weight, Molar refractivity, van der Waals volumeReceptor fit, steric hindrance
HydrophobicLogP, Hydrophobic surface areaMembrane permeability, hydrophobic interactions with target
TopologicalConnectivity indices, Shape indicesMolecular size, shape, and branching

For a QSAR study of this compound analogues, these descriptors would be calculated for a series of compounds with variations in the substituents on the N-benzyl group and the alkyl group at C3. The resulting mathematical model could then be used to predict the biological activity of novel analogues and guide the design of more potent and selective compounds.

Advanced Analytical Characterization Methodologies in Research on 1 Benzyl 3 Ethyl Pyrrolidin 3 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular framework of 1-Benzyl-3-ethyl-pyrrolidin-3-OL, providing detailed information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and 2D Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic protons of the benzyl (B1604629) group, typically appearing in the downfield region (around 7.2-7.4 ppm).

A singlet for the benzylic methylene (B1212753) (CH₂) protons.

A series of multiplets for the pyrrolidine (B122466) ring protons.

Signals corresponding to the ethyl group (a quartet for the CH₂ and a triplet for the CH₃).

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. For this compound, distinct signals would be expected for the carbons of the benzyl group, the pyrrolidine ring, and the ethyl substituent. The carbon bearing the hydroxyl group (C-3) would appear as a key signal in the aliphatic region.

2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. COSY would identify proton-proton couplings within the pyrrolidine and ethyl groups, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignment of the ¹H and ¹³C spectra.

While specific experimental data for this compound is not widely available in the cited literature, data for analogous compounds such as 1-Ethyl-3-pyrrolidinol provides a reference for the expected chemical shifts of the pyrrolidine ring protons and carbons. anaxlab.comchemicalbook.com For instance, in 1-Ethyl-3-pyrrolidinol, the proton attached to the hydroxyl-bearing carbon appears around 4.3 ppm. anaxlab.com

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Ar-H 7.20 - 7.40 Multiplet 5H
Ph-CH₂ ~3.60 Singlet 2H
Pyrrolidine-H 2.30 - 3.20 Multiplets 6H
-OH Variable Broad Singlet 1H
-CH₂-CH₃ ~1.70 Quartet 2H

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
Aromatic C 127 - 138
C-3 (C-OH) ~70
Benzyl CH₂ ~60
Pyrrolidine C 45 - 60
Ethyl CH₂ ~30

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₃H₁₉NO), the expected exact mass would be calculated from the sum of the isotopic masses of its constituent atoms.

Electron Ionization (EI) MS would likely lead to significant fragmentation. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzyl group, which would result in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). Other fragments would arise from the loss of the hydroxyl group, the ethyl group, and ring opening of the pyrrolidine moiety.

Soft ionization techniques like Electrospray Ionization (ESI) would be used to observe the protonated molecule, [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Predicted collision cross-section values can also be calculated for different adducts. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the key characteristic absorption bands would be:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹).

C=C stretching absorptions for the aromatic ring around 1450-1600 cm⁻¹.

A C-N stretching vibration for the tertiary amine in the 1000-1250 cm⁻¹ region.

C-O stretching for the tertiary alcohol, typically around 1150 cm⁻¹.

Spectra for the related compound 1-Benzyl-3-pyrrolidinol (B1218477) show these characteristic peaks. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for determining its enantiomeric purity if it is chiral.

High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. sielc.com An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape for amine-containing compounds.

Since this compound possesses a chiral center at the C-3 position, it can exist as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds and would be a primary choice for developing a separation method for the enantiomers of this compound. rsc.org The choice of mobile phase (normal-phase, polar organic, or reversed-phase) would be optimized to achieve baseline separation of the two enantiomers.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the pyrrolidine ring and its substituents.

Crucially, for a chiral compound, X-ray crystallography on a crystal of a single enantiomer allows for the unambiguous determination of its absolute configuration (R or S). This is often achieved by using anomalous dispersion effects, typically requiring the presence of a heavier atom in the structure or by co-crystallizing with a chiral molecule of known absolute configuration. This technique provides the ultimate proof of structure and stereochemistry.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique in the characterization of novel organic compounds. This method provides a fundamental verification of a compound's elemental composition by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. This comparison is crucial for confirming the purity and empirical formula of a synthesized compound like this compound.

For this compound, the molecular formula is established as C₁₃H₁₉NO. Based on this formula, the theoretical elemental composition can be calculated. Research findings from the analysis of this compound would typically present a close correlation between the experimentally observed values and the calculated theoretical percentages, confirming the successful synthesis and purity of the substance.

The expected results from a CHN analysis of this compound are detailed below. The "Calculated" values are derived from the molecular formula, while the "Found" values represent typical results obtained from experimental analysis in a research setting, which are expected to be in close agreement.

Table 1: Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)
Carbon (C)76.0676.08
Hydrogen (H)9.339.35
Nitrogen (N)6.826.81
Note: The "Found" values are representative of typical experimental outcomes and serve as an illustrative example.

The close alignment between the calculated and found percentages for Carbon, Hydrogen, and Nitrogen would provide strong evidence for the structural integrity and compositional purity of this compound.

Applications of Pyrrolidin 3 Ol Scaffolds in Contemporary Chemical Research

Role as Building Blocks in the Total Synthesis of Complex Natural Products and Analogues

The pyrrolidine (B122466) ring is a recurring motif in a vast number of natural products, particularly in alkaloids isolated from plants and microorganisms. nih.gov These natural compounds often exhibit significant biological activities. Consequently, the development of synthetic routes to these complex molecules is a major focus of organic chemistry. Pyrrolidine-based scaffolds serve as invaluable chiral building blocks in these synthetic endeavors. nih.gov

While the direct application of 1-Benzyl-3-ethyl-pyrrolidin-3-ol in the total synthesis of a specific natural product is not yet widely documented in scientific literature, its structural components make it a highly promising candidate for such ventures. The synthesis of complex alkaloids, such as those belonging to the Aspidosperma and Stemona families, often relies on precursors containing the pyrrolidine framework. nih.gov The presence of a tertiary alcohol and an ethyl group at the C3 position, along with the N-benzyl protecting group, provides multiple points for synthetic modification, enabling the construction of intricate molecular architectures. For instance, the synthesis of 3-alkylpyridine alkaloids, a group of bioactive marine natural products, demonstrates how substituted heterocyclic precursors are essential for building complex bioactive molecules. nih.gov The strategic design of this compound makes it an ideal starting material for the synthesis of novel analogues of known natural products, allowing for the exploration of structure-activity relationships.

Utilization as Intermediates in the Synthesis of Novel Pharmacologically Relevant Chemical Scaffolds

The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its derivatives are explored for a wide range of therapeutic applications, including as anticancer, anticonvulsant, and anti-inflammatory agents. nih.govmdpi.com The parent compound, 1-benzyl-3-pyrrolidinol (B1218477), has been explicitly used as an intermediate in the preparation of potent calcium antagonists. sigmaaldrich.com

Furthermore, research has demonstrated the use of 1-benzylpyrrolidin-3-ol derivatives in diversity-oriented synthesis to create libraries of compounds with potential therapeutic applications. One such study involved a multi-component Ugi reaction to produce a range of 1-benzyl-pyrrolidin-3-ol analogues that were screened for their ability to induce apoptosis in cancer cells. researchgate.net This highlights the value of this scaffold in generating novel chemical entities for drug discovery.

The relevance of the 3-ethyl-pyrrolidine moiety, in particular, is underscored by its presence in advanced pharmaceutical intermediates. For example, the compound Benzyl (B1604629) (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate is a known intermediate in the synthesis of complex therapeutic agents, directly linking the 3-ethyl-pyrrolidine core to modern drug development. pharmaffiliates.com

Starting Scaffold/Derivative Resulting Pharmacological Scaffold Therapeutic Area of Interest Reference(s)
1-Benzyl-3-pyrrolidinol1-Benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateCalcium Channel Blocker sigmaaldrich.com
1-(2-Aminobenzyl) pyrrolidin-3-olN-aryl/alkyl-2-(1-(2-aminobenzyl)pyrrolidin-3-ylamino)-N-(tert-butyl)acetamide derivativesAnticancer (Apoptosis Induction) researchgate.net
Pyrrolidine-2,5-dioneHybrid derivatives with a thiophene (B33073) ringAnticonvulsant, Antinociceptive nih.gov
Benzyl (3S,4R)-3-ethyl-4-(...)pyrrolidine-1-carboxylateImidazo[1,2-a]pyrrolo[2,3-e]pyrazine corePharmaceutical Intermediate pharmaffiliates.com

Contribution to the Development of New Synthetic Methodologies and Catalytic Processes in Organic Chemistry

Beyond their role as structural components, pyrrolidine derivatives are instrumental in the development of new synthetic methods, particularly in the field of asymmetric catalysis. nih.gov They are widely used as chiral ligands for transition metals and as organocatalysts, which are small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity. nih.gov

The chiral nature of this compound, stemming from its substituted C3 stereocenter, makes it an attractive candidate for development as a novel chiral ligand or organocatalyst. While specific examples of its use in catalysis are still to be reported, the broader class of pyrrolidine-based catalysts has seen significant success. For example, pyrrolidine-based chiral porous polymers have been synthesized and shown to be effective heterogeneous organocatalysts for asymmetric Michael additions in water, demonstrating the power of the pyrrolidine moiety in creating robust and recyclable catalytic systems. rsc.org The development of such catalysts is a key area of green chemistry, aiming to create more sustainable chemical processes.

The functional groups of this compound—the tertiary alcohol and the tertiary amine—are both common coordinating groups for metal catalysts. This dual functionality suggests its potential as a bidentate ligand, capable of forming stable and well-defined complexes with metal centers to direct the stereochemical outcome of a reaction.

Applications in the Design and Fabrication of Advanced Materials, Including Polymers and Nanomaterials

The field of materials science is increasingly looking towards complex organic molecules to create advanced materials with tailored properties. Polymeric nanomaterials, for instance, have garnered significant interest for their applications in drug delivery, biosensing, and catalysis. nih.gov The incorporation of functional monomers into polymer chains is a key strategy for imparting desired characteristics to the final material.

The structure of this compound makes it a suitable candidate for use as a functional monomer. The hydroxyl group can be used for polymerization, for example, through esterification to form polyester (B1180765) or polyurethane chains. The embedded N-benzyl-pyrrolidine moiety would then be incorporated as a pendant group along the polymer backbone, potentially conferring specific properties such as basicity, chirality, or the ability to coordinate metal ions.

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